molecular formula C12H17NO2 B13602497 (S)-1-(4-Morpholinophenyl)ethan-1-ol

(S)-1-(4-Morpholinophenyl)ethan-1-ol

Cat. No.: B13602497
M. Wt: 207.27 g/mol
InChI Key: OVKCERPEMRDQKS-JTQLQIEISA-N
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Description

(S)-1-(4-Morpholinophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and morpholine.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and morpholine to form 4-(morpholin-4-yl)acetophenone.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the morpholine ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified morpholine derivatives.

    Substitution Products: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Morpholinophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-(Morpholin-4-yl)acetophenone: A precursor in the synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol.

    1-(4-Piperidinophenyl)ethan-1-ol: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1

InChI Key

OVKCERPEMRDQKS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCOCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)O

Origin of Product

United States

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